4-(2-Methylthiophenyl)benzoic acid
CAS No.: 330942-85-3
Cat. No.: VC11684556
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330942-85-3 |
|---|---|
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 4-(2-methylthiophen-3-yl)benzoic acid |
| Standard InChI | InChI=1S/C12H10O2S/c1-8-11(6-7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14) |
| Standard InChI Key | GASFZJJXAFCPKO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CC1=C(C=CS1)C2=CC=C(C=C2)C(=O)O |
Introduction
4-(2-Methylthiophenyl)benzoic acid is a chemical compound with the molecular formula C14H12O2S. It belongs to the class of benzoic acids, which are derivatives of benzene where one hydrogen atom is replaced by a carboxyl group (-COOH). This compound specifically features a 2-methylthiophenyl group attached to the benzene ring at the para position relative to the carboxyl group.
Synthesis Methods
The synthesis of 4-(2-methylthiophenyl)benzoic acid typically involves the coupling of a 2-methylthiophenyl group with a benzoic acid derivative. This can be achieved through various organic synthesis techniques, such as Suzuki coupling or other cross-coupling reactions.
Applications
While specific applications of 4-(2-methylthiophenyl)benzoic acid are not widely documented, compounds with similar structures are often used in pharmaceuticals, agrochemicals, and materials science due to their potential biological activities and chemical properties.
3-Fluoro-4-(2-Methylthiophenyl)benzoic Acid
This compound is a fluorinated derivative of 4-(2-methylthiophenyl)benzoic acid, with a molecular formula of C14H11FO2S and a molecular weight of 262.30 g/mol . It is noted for its potential use in synthesizing unconventional antibacterial agents .
3-Methyl-4-(2-Methylthiophenyl)benzoic Acid
This compound has a molecular formula of C15H14O2S and a molecular weight of 258.34 g/mol . It is another derivative with a methyl group at the 3-position of the benzene ring.
Research Findings and Future Directions
Research on 4-(2-methylthiophenyl)benzoic acid and its derivatives is ongoing, with potential applications in fields such as medicine and materials science. The compound's unique structure suggests it could be used as a building block for more complex molecules with specific biological or chemical properties.
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